NAV-2729

Description

Overview of Ras Superfamily GTPases and Their Role as Molecular Switches

The Ras superfamily of small GTPases consists of over 150 members in humans and are fundamental to cellular signaling. researchgate.netbiologists.com These proteins act as binary switches, cycling between an active, GTP-bound state and an inactive, GDP-bound state. researchgate.netnus.edu.sgfrontiersin.org This switching mechanism allows them to regulate a multitude of cellular processes, including cell growth, differentiation, cytoskeletal organization, and vesicle trafficking. nus.edu.sgnih.gov The activation of Ras proteins is often initiated by extracellular signals, which then triggers a cascade of downstream signaling pathways. nus.edu.sg The regulation of this "on/off" state is tightly controlled by two main classes of regulatory proteins: Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). biologists.com

Introduction to ADP-Ribosylation Factors (Arfs) and Their Regulatory Proteins

ADP-Ribosylation Factors (Arfs) are a family of small GTP-binding proteins within the Ras superfamily. researchgate.netwikipedia.org They are critical regulators of vesicular traffic, organelle structure, and actin remodeling. wikipedia.orgnih.gov Arf proteins are ubiquitously expressed in eukaryotic cells and associate with membranes, a process often facilitated by N-terminal myristoylation. wikipedia.org Like other GTPases, Arfs cycle between an inactive GDP-bound form and an active GTP-bound form. wikipedia.org This cycle is crucial for their function and is regulated by specific proteins. researchgate.net

Arf Guanine Nucleotide Exchange Factors (GEFs) and Their Functions

Arf Guanine Nucleotide Exchange Factors (GEFs) are responsible for activating Arf proteins. wikipedia.org They catalyze the exchange of GDP for GTP, switching the Arf protein to its active state. wikipedia.orgoup.com All identified Arf-GEFs contain a conserved Sec7 domain of about 200 amino acids, which is responsible for their GEF activity. oup.comwjgnet.com This activation by GEFs is a critical step in initiating various cellular processes, including the formation of coated vesicles for intracellular transport. oup.com The spatiotemporal activation of Arfs is dictated by their GEFs, which integrate various signals within the cell. wjgnet.com

Arf GTPase Activating Proteins (GAPs) and Their Functions

Arf GTPase Activating Proteins (GAPs) have the opposite function of GEFs; they inactivate Arf proteins by stimulating the hydrolysis of bound GTP to GDP. nih.gov This returns the Arf protein to its inactive state, effectively turning off the signal. nih.gov Initially, Arf GAPs were thought to function primarily as terminators of Arf signaling. nih.gov However, further research has revealed that they can also act as effectors, participating in cellular processes beyond simply inactivating Arfs. nih.govwilliams.edu

Significance of Arf Pathway Dysregulation in Pathological States

The tightly regulated activity of the Arf pathway is crucial for normal cellular function. When this regulation goes awry, it can contribute to the development of various diseases.

Arf Pathway Involvement in Cancer Progression

Dysregulation of the Arf pathway has been implicated in cancer progression. nih.govfrontiersin.org Several Arf family members and their regulators have been found to be overexpressed in various cancers, promoting cell migration, invasion, and proliferation. nih.gov For instance, Arf1 is highly expressed in breast, prostate, and ovarian cancers, where it plays a role in cell adhesion and proliferation. frontiersin.org Similarly, Arf6 has been linked to cancer progression through its role in cell motility and invasion. researchgate.net The inhibitor NAV-2729 was initially identified for its ability to reduce the proliferation of uveal melanoma cells. nih.govresearchgate.net

Arf Pathway Involvement in Inflammatory Diseases

The Arf pathway also plays a role in inflammatory processes. Mono-ADP-ribosylation, a process involving Arf proteins, has been linked to inflammation. researchgate.net The Arf pathway is involved in the survival of T cells during activation, and its deficiency can alleviate autoimmune diseases like colitis. aai.org Acute rheumatic fever (ARF), an inflammatory condition, is triggered by an abnormal immune response to Group A Streptococcus infections. scielo.br This can lead to rheumatic heart disease, a chronic condition where inflammatory responses are a key feature. ahajournals.orgplos.org

Research Findings on this compound

The small molecule inhibitor this compound has been a subject of research due to its interaction with the Arf pathway. Initially identified as a specific inhibitor of Arf6, this compound was shown to reduce the proliferation of uveal melanoma cells and tumor progression in animal models. nih.govtandfonline.com It was found to directly bind to Arf6, blocking its activation by GEFs like ARNO and BRAG2. nih.govmedchemexpress.com

However, subsequent studies revealed a more complex target profile for this compound. It was found to inhibit not only Arf6 but also Arf1, and with greater potency. medchemexpress.com Further investigations demonstrated that this compound also inhibits Arf GAPs, including ASAP1. nih.gov This dual inhibition of both Arf GEFs and GAPs suggests a more intricate mechanism of action than initially understood. nih.gov The inhibitory effects of this compound on various cell lines did not always correlate with Arf6 expression levels, indicating that other targets are likely involved in its cellular effects. nih.gov

Table 1: Investigated Arf Regulatory Proteins and their Interaction with this compound

| Protein | Type | Interaction with this compound |

| ARNO | Arf GEF | Inhibited nih.gov |

| Brag2 | Arf GEF | Inhibited nih.gov |

| ASAP1 | Arf GAP | Inhibited nih.gov |

| AGAP1 | Arf GAP | Inhibited nih.gov |

| ARAP1 | Arf GAP | Examined nih.gov |

| ASAP3 | Arf GAP | Inhibited nih.gov |

| ArfGAP1 | Arf GAP | Examined nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

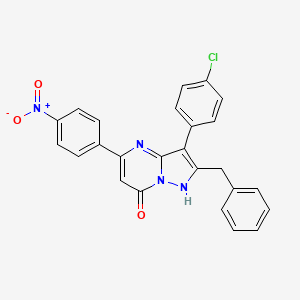

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGBVWGARJOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Future Directions and Research Gaps

Further Elucidation of NAV-2729's Complete Target Repertoire

While this compound was initially characterized as a specific Arf6 inhibitor, subsequent studies have indicated a more complex target profile smolecule.comresearchgate.net. Research has shown that this compound can inhibit both Arf exchange factors (GEFs) and Arf GTPase-activating proteins (GAPs) researchgate.netnih.gov. Screens have identified at least 48 other possible targets of this compound, complicating the understanding of its complete biological effects smolecule.comresearchgate.net. Further comprehensive studies are needed to precisely map all direct and indirect targets of this compound to fully understand its cellular impact and potential off-target effects smolecule.comresearchgate.net. This includes investigating its effects on other Arf isoforms and their interactions with downstream effectors smolecule.com.

Investigation of Molecular Basis for Specific Inhibitory Effects (e.g., ASAP1)

This compound has been shown to bind to the PH domain of ASAP1, a GAP linked to cancer progression, and alter its cellular distribution researchgate.netnih.gov. However, the complete mechanism by which this compound inhibits ASAP1 and other targets requires further investigation smolecule.comresearchgate.net. Studies suggest that this compound binds to the PH domain of ASAP1 near a PI(4,5)P2 binding site, and while it inhibits GAP activity, it does not affect PI(4,5)P2 binding or membrane association biorxiv.org. Additional structural characterization and biochemical studies are valuable for defining these inhibitory mechanisms biorxiv.org. Understanding how this compound interacts with the PH domain of ASAP1 and potentially disrupts Arf GAP:Arf N-terminal extension interactions is an area requiring further focus researchgate.net.

Understanding the Therapeutic Significance of Multi-Target Inhibition

The complex target profile of this compound, extending beyond just Arf6, suggests that its therapeutic effects may arise from the inhibition of multiple targets smolecule.comnih.gov. While inhibition of ASAP1 contributes to some cellular effects, additional targets likely account for other morphological changes and effects on cell viability nih.gov. Research is needed to determine the relative contribution of each target to the observed biological outcomes in different disease contexts smolecule.comnih.gov. Understanding the interplay between the inhibition of various GEFs and GAPs, as well as other potential targets, is crucial for optimizing the therapeutic application of this compound and potentially developing combination therapies smolecule.com.

Assessment of Long-Term Efficacy and Safety in Various Disease Models

While initial studies have shown promising results for this compound in models of uveal melanoma and diabetic retinopathy, the long-term efficacy and safety of treatment remain unknown smolecule.comutah.eduutah.edujci.org. Studies in rodent models of diabetic retinopathy have shown that this compound can reduce vessel leakage and the overgrowth of blood vessels, but long-term effects require further assessment utah.eduutah.edujci.org. Although some studies suggest that prolonged inhibition of ARF6 in adult mice does not cause catastrophic physiological changes, toxicity was observed at higher dosages of this compound tandfonline.com. Comprehensive long-term studies in various disease models are necessary to evaluate sustained therapeutic benefits and identify any potential long-term toxicities or off-target effects biorxiv.orgtargetmol.com.

Development of Next-Generation Compounds with Optimized Properties

The current understanding of this compound's complex target profile and potential for off-target effects highlights the need for the development of next-generation compounds biorxiv.orgresearchgate.net.

Improved Specificity or Broader Efficacy

Future research should focus on developing analogs of this compound with improved specificity for particular targets, such as ASAP1, if targeting a single pathway is deemed more therapeutically beneficial for specific conditions researchgate.net. Alternatively, designing compounds with a tailored multi-target profile that selectively inhibits a defined set of relevant targets could enhance efficacy in complex diseases driven by multiple pathways researchgate.net. This involves leveraging the insights gained from elucidating the complete target repertoire and the molecular basis of inhibition smolecule.comresearchgate.netbiorxiv.org.

Exploration of Combination Therapies

Preclinical studies have begun to explore the effects of this compound in combination with other treatments. For instance, research in chronic myeloid leukemia (CML) cell lines (K562) investigated the apoptotic effect of this compound in combination with Imatinib, a standard CML therapy. The study indicated that the combined treatment of this compound and Imatinib synergistically inhibited K562 cell proliferation and enhanced the therapeutic effect of Imatinib. researchgate.net This suggests that targeting ARF6 with this compound could be a strategy to improve the effectiveness of existing therapies in certain cancers. The study measured cell viability, metabolic activity, changes in Bax and Bcl-2 expressions, and the size and concentration of extracellular vesicles (EVs) after treatment. researchgate.net

Another area of investigation involves combining ARF6 inhibition with immunotherapy, specifically immune checkpoint blockade (ICB) therapy. Studies in triple-negative breast cancer (TNBC) cells have explored whether inhibiting ARF6 via this compound could enhance T cell-mediated cytotoxicity. aacrjournals.org Research suggests that ARF6 inhibition in tumor cells can enhance antigen presentation, while inhibition in CD8+ T cells may promote the formation of the immunological synapse. aacrjournals.org Pretreatment of CD8+ T cells with this compound led to higher production of IFNg, TNFa, and IL2 when activated in vitro. aacrjournals.org In T cell cytotoxicity assays, increased tumor cell killing was observed when either tumor cells or CD8+ T cells were treated with the inhibitor. aacrjournals.org These findings suggest that combining ARF6 inhibitors with ICB therapy could potentially enhance treatment efficacy by improving both tumor cell antigen presentation and T cell functionality. aacrjournals.org

Further research is needed to fully understand the optimal combinations, dosing regimens, and the underlying mechanisms of synergy when this compound is used alongside other therapeutic agents in various disease contexts. Identifying patient populations most likely to benefit from such combinations is also a critical research gap.

Translational Research and Potential for Clinical Development

Translational research is crucial to bridge the gap between preclinical findings and clinical applications of this compound. While studies in animal models have demonstrated the potential therapeutic benefits of this compound in conditions like uveal melanoma and diabetic retinopathy, its suitability as a therapeutic intervention for humans remains to be determined. bio-techne.comtocris.comrndsystems.comeurekalert.orgresearchgate.net

This compound has shown the ability to inhibit ARF6 activation in uveal melanoma cells in vitro and block downstream signaling pathways, as well as reduce tumorigenesis in a mouse model of uveal melanoma. bio-techne.comtocris.comrndsystems.com In the context of diabetic retinopathy, injecting this compound into the eyes of diabetic mice significantly reduced vessel leakage and the overgrowth of blood vessels. eurekalert.org Studies in mouse and rat models of established diabetes also involved the administration of this compound, showing promising results in reversing permeability. researchgate.net Furthermore, this compound has been shown to abrogate vascular permeability and pathological angiogenesis in a rat model of diabetic retinopathy, suggesting that ARF6 inhibition could be an effective therapeutic approach by inhibiting pathological VEGF signaling. mdpi.com

Despite these promising preclinical results, this compound is currently listed as being in the preclinical stage of development for uveal melanoma. patsnap.com The long-term efficacy of treatment and whether the compound will be suitable for human therapy are key questions that translational research needs to address. eurekalert.org This includes comprehensive studies on pharmacokinetics, pharmacodynamics, and potential off-target effects in models more closely resembling human physiology.

Identifying specific biomarkers that can predict response to this compound therapy would also be a valuable area of future research. This would help in patient stratification and the design of future clinical trials. The development of suitable formulations for human administration and the evaluation of different routes of administration are also necessary steps in the translational pathway.

The potential for this compound to target the ARF6-AMAP1 pathway, which is implicated in tumor malignancy, drug resistance, and modulation of the tumor microenvironment, highlights its broad potential. mdpi.com Further translational studies are needed to explore these aspects and determine the feasibility of targeting this pathway in clinical settings for various cancers.

Q & A

Q. What is the primary mechanism of action of NAV-2729 in cancer cell models?

this compound functions as a dual inhibitor of Arf1 and Arf6, small GTPases regulating membrane trafficking and cytoskeletal dynamics. It directly binds to Arf6, blocking ARNO/GEP100-mediated guanine nucleotide exchange, thereby suppressing GTPase activation . In vitro studies show this compound achieves >85% inhibition of Arf6 activation under GEF-stimulated conditions, with weaker effects on truncated Δ13Arf6 (~15% inhibition) . Methodologically, GTPase activity assays (e.g., fluorescence-based nucleotide exchange) are critical for quantifying inhibition efficiency .

Q. Which standard assays are recommended to validate this compound target engagement in vitro?

- BRET2 Assays : Measure real-time interactions between this compound and Arf regulatory proteins (e.g., ASAP1 PH domain) using bioluminescence resonance energy transfer .

- IP1 Accumulation Assays : Quantify Gq signaling bias via IP1 levels (e.g., in CYSLTR2-mutant uveal melanoma models) using sigmoidal dose-response curves .

- GTPase Activation Assays : Monitor spontaneous or GEF-stimulated GTP loading via fluorescence or radioactive labeling .

Q. How does this compound solubility affect experimental design in vivo?

this compound has limited aqueous solubility (~2.08 mg/mL in 10% DMSO + 90% SBE-β-CD), requiring formulation optimization for in vivo dosing. Pharmacokinetic studies in murine models (e.g., uveal melanoma xenografts) use daily intraperitoneal injections (e.g., 10 mg/kg) to maintain therapeutic plasma levels . Stability data indicate powdered this compound stored at -20°C retains activity for 2 years, while DMSO solutions degrade within 1 month at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between Arf6 knockout and this compound treatment outcomes?

In murine EAE models, endothelial-specific Arf6 knockout failed to replicate this compound’s near-complete suppression of T-cell infiltration, suggesting off-target effects or compensatory pathways. To address this:

- Target Profiling : Use proteomics (e.g., affinity pulldown + LC-MS) to identify 48 potential off-target interactors, including ASAP1 PH domain .

- Functional Redundancy Assays : Compare Arf1/Arf6 double-knockout models with this compound treatment to assess pathway overlap .

- Single-Cell RNA Sequencing : Identify transcriptional changes in immune cells post-treatment to uncover non-Arf6 mechanisms .

Q. What methodological strategies address this compound’s complex target profile?

this compound’s polypharmacology complicates mechanistic studies. Recommended approaches:

- CRISPR-Cas9 Screens : Validate Arf1/Arf6 dependency in this compound-sensitive vs. resistant cell lines .

- PH Domain Competitive Assays : Use ASAP1 PH domain mutants to test this compound binding specificity via surface plasmon resonance (SPR) .

- Dose-Response Synergy Analysis : Apply Chou-Talalay combination indices to evaluate additive/synergistic effects with Arf-GEF/GAP inhibitors .

Q. How should researchers optimize this compound dosing in heterogenous tumor models?

In uveal melanoma xenografts, this compound’s efficacy varies with tumor vascularization and Arf6 expression levels. Strategies include:

- Pharmacodynamic Biomarkers : Measure phospho-ERK or RhoA activation (downstream Arf6 effectors) via Western blot .

- Tumor Microenvironment (TME) Profiling : Use multiplex immunohistochemistry to correlate drug penetration with stromal Arf1/Arf6 expression .

- PK/PD Modeling : Integrate plasma half-life (t1/2 ~4.5 hr) and tumor drug concentration data to refine dosing schedules .

Data Contradiction Analysis

Q. Why do in vitro and in vivo studies show divergent this compound efficacy?

In vitro, this compound suppresses Arf6 activation by >85%, but in vivo tumor growth inhibition is partial (~50% in xenografts). Contributing factors:

Q. How to reconcile Arf6-independent effects of this compound in proliferation assays?

Arf6 knockdown does not alter this compound sensitivity in some cell lines, suggesting:

- Arf1 Dominance : this compound’s higher inhibitory efficiency against Δ17Arf1 (50% vs. 15% for Δ13Arf6) drives cytotoxicity .

- Alternative Targets : PH domain-mediated disruption of ASAP1 localization impairs cell migration independently of Arf GTPases .

Methodological Best Practices

- Target Validation : Combine genetic (CRISPR) and pharmacological (this compound) approaches to confirm Arf1/Arf6 dependency .

- Data Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization (e.g., NMR, HPLC purity ≥95%) and experimental replication .

- Ethical Compliance : For in vivo studies, follow institutional protocols for tumor burden monitoring and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.